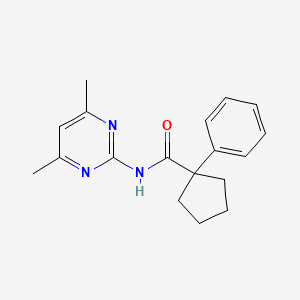
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-diphenylpropanamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-diphenylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 3,3-diphenylpropanoic acid with 2-amino-2-methyl-3-(methylthio)propanol under specific conditions to form the desired amide. The reaction conditions often require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve yield. The industrial synthesis would also focus on minimizing by-products and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Esters or ethers, depending on the reagents used.
科学的研究の応用
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-diphenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,2-diphenylacetamide
- N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide
Uniqueness
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-diphenylpropanamide is unique due to its specific structural features, such as the combination of a diphenylpropanamide core with a hydroxy-methylthio-propyl side chain. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.
特性
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-20(23,15-24-2)14-21-19(22)13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18,23H,13-15H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWBAYOSCMZUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)(CSC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]aniline](/img/structure/B2525355.png)

![2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2525360.png)



![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2525365.png)

![6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2525368.png)
![3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2525372.png)
![3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2525374.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2525376.png)
